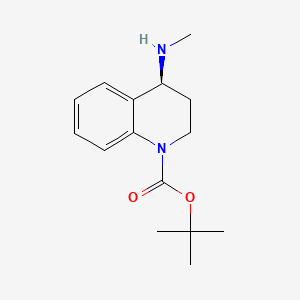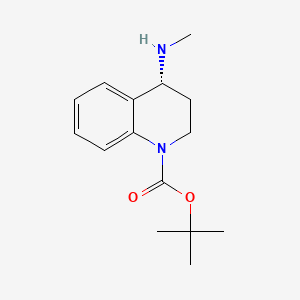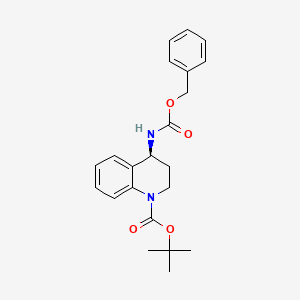
tert-butyl (4S)-4-(phenylmethoxycarbonylamino)-3,4-dihydro-2H-quinoline-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl (4S)-4-(phenylmethoxycarbonylamino)-3,4-dihydro-2H-quinoline-1-carboxylate is a unique organic compound often explored for its potential applications in various scientific fields. Its complex structure, which includes a quinoline core and a tert-butyl ester functional group, renders it a molecule of significant interest in synthetic chemistry, drug design, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4S)-4-(phenylmethoxycarbonylamino)-3,4-dihydro-2H-quinoline-1-carboxylate typically involves multi-step organic synthesis. Commonly, the starting material is a quinoline derivative, which undergoes several transformations including amine protection, nucleophilic substitution, and esterification. The detailed conditions vary but generally involve:
Protection of Amino Group: : Using phenylmethoxycarbonyl chloride to protect the amino group.
Formation of Quinolone Core: : Reacting the protected amine with an appropriate quinoline precursor in the presence of a base.
Introduction of tert-butyl Ester: : The final step involves introducing the tert-butyl ester group through esterification using tert-butanol and a coupling reagent like DCC (N,N'-Dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial-scale production follows similar synthetic routes but with optimizations for yield and cost-efficiency. This typically involves:
Optimized catalysts to speed up the reaction.
Improved purification methods to ensure high purity of the product.
Large-scale reactors to handle the significant quantities required.
Chemical Reactions Analysis
Types of Reactions
tert-butyl (4S)-4-(phenylmethoxycarbonylamino)-3,4-dihydro-2H-quinoline-1-carboxylate undergoes various chemical reactions, including:
Oxidation: : Often leads to the formation of quinoline N-oxide derivatives.
Reduction: : The compound can be reduced to yield dihydroquinoline derivatives.
Substitution: : Nucleophilic and electrophilic substitution reactions are common, modifying the quinoline ring or the ester group.
Common Reagents and Conditions
The reactions typically use:
Oxidizing Agents: : Such as mCPBA (meta-Chloroperoxybenzoic acid).
Reducing Agents: : Like sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4).
Nucleophiles: : Examples include amines or alcohols.
Electrophiles: : Such as alkyl halides or acyl chlorides.
Major Products
The products formed depend on the reaction conditions and reagents used. For instance:
Oxidation may produce N-oxide derivatives.
Reduction often yields secondary amines or alcohols.
Substitution reactions lead to a wide range of functionalized quinoline derivatives.
Scientific Research Applications
tert-butyl (4S)-4-(phenylmethoxycarbonylamino)-3,4-dihydro-2H-quinoline-1-carboxylate has versatile applications, including:
Chemistry: : Used as an intermediate in the synthesis of complex organic molecules.
Biology: : Serves as a probe or modifier in biochemical assays.
Medicine: : Explored for potential therapeutic effects, especially in the development of drugs targeting the central nervous system.
Industry: : Used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets, primarily involving the quinoline core which can intercalate with DNA or bind to specific enzymes, modulating their activity. The tert-butyl ester group enhances its lipophilicity, aiding in membrane permeability and overall bioavailability.
Comparison with Similar Compounds
Similar Compounds
Compounds similar in structure to tert-butyl (4S)-4-(phenylmethoxycarbonylamino)-3,4-dihydro-2H-quinoline-1-carboxylate include:
tert-butyl (4R)-4-(phenylmethoxycarbonylamino)-3,4-dihydro-2H-quinoline-1-carboxylate: : A stereoisomer with distinct biological properties.
Benzyl (4S)-4-(phenylmethoxycarbonylamino)-3,4-dihydro-2H-quinoline-1-carboxylate: : An analog where the tert-butyl group is replaced by a benzyl group.
tert-butyl (4S)-4-(methoxycarbonylamino)-3,4-dihydro-2H-quinoline-1-carboxylate: : An analog lacking the phenyl ring.
Uniqueness
Its unique combination of a tert-butyl ester group with a quinoline core makes it distinct, influencing its reactivity, stability, and potential interactions with biological targets. This uniqueness makes it an attractive candidate for diverse applications in scientific research and industry.
Properties
IUPAC Name |
tert-butyl (4S)-4-(phenylmethoxycarbonylamino)-3,4-dihydro-2H-quinoline-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-22(2,3)28-21(26)24-14-13-18(17-11-7-8-12-19(17)24)23-20(25)27-15-16-9-5-4-6-10-16/h4-12,18H,13-15H2,1-3H3,(H,23,25)/t18-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZBNGRRLHNSBK-SFHVURJKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C2=CC=CC=C21)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C2=CC=CC=C21)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1S,5R,6R)-3-azabicyclo[3.2.0]heptan-6-ol](/img/structure/B8211279.png)
![tert-butyl (1S,5S,7R)-7-hydroxy-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B8211288.png)
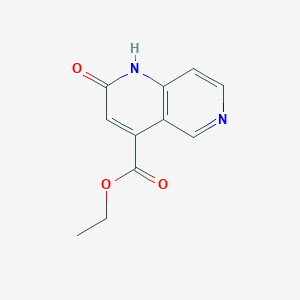
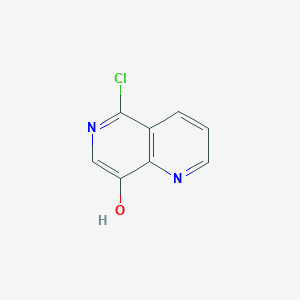
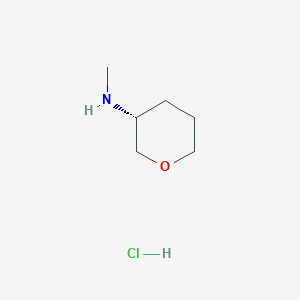
![benzyl N-[(4S)-1,2,3,4-tetrahydroquinolin-4-yl]carbamate](/img/structure/B8211306.png)
![Tert-butyl 3-amino-6-azabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B8211312.png)
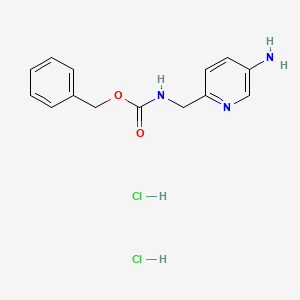
![7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B8211330.png)

![N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(oxan-4-yl)acetic acid](/img/structure/B8211347.png)
![N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(oxan-4-yl)acetic acid](/img/structure/B8211348.png)
